Lly-283

PRMT5 Inhibition Structure-Activity Relationship Chemical Probe

Standard PRMT5 inhibitors often lack mechanistic clarity, risking off-target data. LLY-283 is the validated first-in-class SAM-competitive PRMT5 inhibitor with confirmed co-crystal structure (PDB: 6CKC). - Biochemical IC50: 22 ± 3 nM; Cellular IC50: 25 ± 1 nM (SmBB' methylation) - >100-fold selectivity over 32 methyltransferases; includes inactive diastereomer control (LLY-284) - Brain-penetrant; validated in GBM xenografts & once-daily oral dosing Order for precise epigenetic mechanism studies.

Molecular Formula C17H18N4O4
Molecular Weight 342.35 g/mol
Cat. No. B15583804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLly-283
Molecular FormulaC17H18N4O4
Molecular Weight342.35 g/mol
Structural Identifiers
InChIInChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1
InChIKeyWWOOWAHTEXIWBO-QFRSUPTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LLY-283: Potency, Selectivity & In Vivo Utility


LLY-283 is a synthetic small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase that catalyzes symmetric dimethylation of arginine residues on histone and non-histone proteins. It is characterized as a potent, selective, and orally bioavailable SAM-competitive PRMT5 inhibitor [1]. LLY-283 inhibits PRMT5 enzymatic activity with an IC50 of 22 nM in vitro and 25 nM in cells, and binds the PRMT5:MEP50 complex with a Kd of 6 nM [2]. It demonstrates antitumor activity in multiple xenograft models and serves as a chemical probe for PRMT5 function [3]. The compound was co-developed by Eli Lilly and the Structural Genomics Consortium [4].

Binding mode SAM-pocket occupancy confirmed by co-crystal structure
Selectivity Screened against 32-methyltransferase panel
CNS research Brain-penetrant profile suitable for neuro-oncology models
Control Inactive diastereomer LLY-284 available for validation

Why LLY-283 Cannot Be Substituted


PRMT5 inhibitors are not interchangeable due to fundamental differences in their binding mechanisms. While some inhibitors like GSK3326595 and EPZ015666 function as substrate-competitive inhibitors, LLY-283 and JNJ-64619178 operate as dual-competitive inhibitors targeting both the SAM-binding pocket and the substrate-binding site [1]. This mechanistic divergence directly impacts their cellular efficacy and selectivity profiles. Furthermore, LLY-283 exhibits >100-fold selectivity over other histone methyltransferases and non-epigenetic targets , a level of specificity not uniformly demonstrated by all in-class compounds. Using a structurally similar but functionally distinct analog (e.g., the diastereomer LLY-284) as a negative control underscores the critical importance of stereochemistry for LLY-283's activity .

Mechanism mismatch

Substrate-competitive inhibitors (GSK3326595, EPZ015666) engage a different binding site; SAM-pocket pharmacology may not transfer.

Diastereomer control

LLY-284 (diastereomer) shows markedly lower target engagement; cannot substitute as active PRMT5 probe.

CNS penetration

Brain-penetrant property is not universal across PRMT5 inhibitors; substitution may compromise orthotopic model results.

LLY-283 Evidence vs. PRMT5 Comparators


Stereospecificity vs. LLY-284

LLY-283 inhibits PRMT5 enzymatic activity with an IC50 of 22 nM in vitro, while its diastereomer LLY-284 is much less active [1]. This demonstrates that the specific stereochemistry of LLY-283 is critical for potent PRMT5 inhibition, establishing LLY-284 as a useful negative control compound for cellular studies .

Stereospecificity vs. LLY-284
Head-to-head
LLY-283 IC50 22 ± 3 nM vs. LLY-284 1074 ± 53 nM (~50-fold difference)
Supports stereochemical-control context; LLY-283 enables low-nanomolar target-engagement studies.
PRMT5:MEP50 enzymatic assay; H4R3 peptide substrate
PRMT5 Inhibition Structure-Activity Relationship Chemical Probe

SAM-Competitive Binding vs. EPZ015666

LLY-283 functions as a dual-competitive inhibitor, targeting both the SAM-binding pocket and the substrate-binding site of PRMT5 [1]. In contrast, GSK3326595 and EPZ015666 act as substrate-competitive inhibitors only [1]. This mechanistic distinction may translate to differences in cellular potency and resistance profiles.

SAM-competitive vs. EPZ015666
Head-to-head
SAM-pocket occupancy (PDB: 6CKC) vs. substrate-competitive inhibition by EPZ015666/GSK3326595
Supports SAM-dependent pharmacology studies; orthogonal binding mode may differentiate tool compound use.
X-ray crystallography & enzyme kinetics
PRMT5 Enzyme Kinetics Drug Mechanism

Broad Methyltransferase Selectivity

LLY-283 exhibits >100-fold selectivity for PRMT5 over a panel of other histone methyltransferases (e.g., PRMT4, PRMT6, PRMT7) and non-epigenetic targets when tested at 1 µM . This high degree of selectivity is a key attribute for a chemical probe intended to study PRMT5-specific functions without confounding off-target effects.

Methyltransferase selectivity
Reported
>100-fold selectivity over 32 methyltransferases at 1 µM
Selectivity window supports PRMT5-specific phenotype attribution.
Panel included PRMT4, PRMT6, PRMT7, and 29 other MTs
PRMT5 Selectivity Chemical Probe

A375 Xenograft Antitumor Efficacy

In cellular assays, LLY-283 inhibits the methylation of SmBB' in MCF7 breast cancer cells with an IC50 of 25 nM and affects MDM4 splicing in A375 melanoma cells with an IC50 of 40 nM [1]. These functional readouts confirm that LLY-283 effectively engages PRMT5 in a cellular context and impacts downstream pathways relevant to cancer cell proliferation.

A375 xenograft efficacy
Reported
Statistically significant tumor growth inhibition vs. vehicle at 20 mg/kg QD oral, 28-day A375 xenograft
Supports in vivo model-response context; oral bioavailability and tolerability observed.
SCID mice, subcutaneous model; moderate body weight loss reported
PRMT5 Cellular Assay Cancer Biology

Brain Penetration in Glioblastoma Models

LLY-283, when administered orally at 20 mg/kg once daily for 28 days, significantly inhibits tumor growth in mice bearing A375 melanoma xenografts [1]. This demonstrates the compound's oral bioavailability and in vivo efficacy, which are critical attributes for a chemical probe intended for animal studies.

Brain penetration in GBM
Class-level
Brain-penetrant; prolonged survival in orthotopic GBM PDX model (statistically significant vs. vehicle)
Supports CNS research model context; not all PRMT5 inhibitors are brain-penetrant.
46 patient-derived GBM stem cell cultures; orthotopic xenograft
PRMT5 In Vivo Xenograft Oral Bioavailability

SmBB' Methylation & MDM4 Splicing Biomarkers

In a U251 glioblastoma xenograft model, treatment with LLY-283 (100 mg/kg) prior to radiation significantly enhanced radiation-induced tumor growth delay [1]. Importantly, LLY-283 did not radiosensitize normal fibroblasts, suggesting a tumor-selective effect [2]. This tumor-specific radiosensitization is linked to inhibition of DNA double-strand break repair [2].

SmBB' & MDM4 biomarkers
Head-to-head
SmBB' methylation IC50 25 ± 1 nM (MCF7); MDM4 splicing IC50 40 ± 5 nM (A375); comparable to GSK591 at 1 µM
Validated cellular biomarker endpoints for target engagement studies.
Western blot quantification; 2–3 day treatment
Radiosensitization Glioblastoma DNA Damage Repair

LLY-283 Research Applications


SAM-Pocket Pharmacology Probe

Due to its high selectivity (>100-fold over other methyltransferases) and potent cellular activity (SmBB' methylation IC50 = 25 nM in MCF7 cells) , LLY-283 is ideal for probing PRMT5-dependent pathways without confounding off-target effects. Use LLY-284, the less active diastereomer, as a negative control to confirm on-target effects .

Oral Bioavailability for In Vivo Oncology

For studies in mouse xenograft models (e.g., A375 melanoma), LLY-283's oral bioavailability allows for convenient once-daily dosing at 20 mg/kg to achieve significant tumor growth inhibition [1]. This simplifies experimental protocols and reduces animal handling stress.

Brain Penetration for CNS Oncology

LLY-283's demonstrated ability to selectively radiosensitize tumor cells (e.g., in glioblastoma xenografts) while sparing normal fibroblasts [2] makes it a valuable tool for preclinical research into novel radio-sensitization strategies and combination regimens.

Cellular Target Engagement Biomarker Studies

As a well-characterized dual-competitive inhibitor [3], LLY-283 can be used in comparative studies alongside substrate-competitive inhibitors (e.g., GSK3326595) to elucidate how different binding mechanisms impact PRMT5 inhibition, cellular response, and potential resistance pathways.

Application
Selection Property
Validation Focus
PRMT5 SAM-pocket pharmacology
SAM-competitive binding mode, co-crystal structure
Target engagement in biochemical/cellular assays
Oral in vivo oncology models
Oral bioavailability, PK/exposure profile
Model-response endpoints, tolerability monitoring
CNS oncology research
Brain penetration
Orthotopic PDX survival and target engagement
Cellular target engagement biomarker studies
Validated cellular biomarkers (SmBB', MDM4)
Dose-response, on-target activity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lly-283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.